N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, an amine group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group provides conformational rigidity, which can enhance binding affinity and specificity. The amine group can participate in hydrogen bonding, while the methanesulfonamide group can interact with various functional groups in the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide sulfate
- N-[(1-aminocyclopropyl)methyl]methanesulfonamide phosphate
Uniqueness
N-[(1-aminocyclopropyl)methyl]methanesulfonamide hydrochloride is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
CAS No. |
2688115-27-5 |
---|---|
Molecular Formula |
C5H13ClN2O2S |
Molecular Weight |
200.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.